molecular formula C8H8N2 B8511631 2,5-Divinylpyrazine

2,5-Divinylpyrazine

Cat. No.: B8511631
M. Wt: 132.16 g/mol
InChI Key: QGVNJBPLNRZKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Divinylpyrazine (C₈H₈N₂) is a pyrazine derivative featuring vinyl (–CH=CH₂) substituents at the 2 and 5 positions of the aromatic heterocycle. While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from structurally analogous pyrazines. This article compares this compound with other 2,5-disubstituted pyrazines, focusing on molecular properties, synthesis, and applications.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2,5-bis(ethenyl)pyrazine

InChI

InChI=1S/C8H8N2/c1-3-7-5-10-8(4-2)6-9-7/h3-6H,1-2H2

InChI Key

QGVNJBPLNRZKOX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=N1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Molecular Properties

Table 1: Molecular Properties of 2,5-Disubstituted Pyrazines

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,5-Divinylpyrazine* –CH=CH₂ C₈H₈N₂ 132.16 Conjugated vinyl groups; planar aromatic ring
2,5-Dimethylpyrazine –CH₃ C₆H₈N₂ 108.14 Electron-donating methyl groups; high symmetry
2,5-Dichloropyrazine –Cl C₄H₂Cl₂N₂ 164.98 Electron-withdrawing Cl; reactive toward nucleophiles
2,5-Diphenylpyrazine –C₆H₅ C₁₆H₁₂N₂ 232.28 Steric bulk from phenyl groups; reduced solubility
2,5-Dimethylpyrazine 1,4-dioxide –CH₃; N-oxide C₆H₈N₂O₂ 140.14 Oxidized N centers; hydrogen-bonding capacity

*Hypothetical data inferred from analogous compounds.

Key Observations:
  • Electronic Effects : Vinyl groups (–CH=CH₂) are electron-withdrawing via conjugation, contrasting with methyl (–CH₃, electron-donating) and chloro (–Cl, strongly electron-withdrawing). This impacts reactivity: vinyl-substituted pyrazines may undergo addition reactions, while chloro derivatives favor nucleophilic substitution .
  • Symmetry : 2,5-Dimethylpyrazine exhibits high symmetry, facilitating crystallization and coordination polymer formation .
  • Steric Effects : Bulkier substituents (e.g., phenyl in 2,5-diphenylpyrazine) reduce solubility and hinder packing .
Key Observations:
  • Cross-Coupling : Vinyl groups could be introduced via palladium-catalyzed reactions, as demonstrated in for allyl-substituted pyrazines.
  • Oxidation : 2,5-Dimethylpyrazine forms 1,4-dioxide derivatives under oxidative conditions, enhancing hydrogen-bonding interactions .
Key Observations:
  • MOF Construction: Methyl and hydroxyl-substituted pyrazines (e.g., pyrazine-2,5-diyldimethanol) form robust coordination polymers due to hydrogen-bonding and metal-ligand interactions .
  • Reactivity : Vinyl groups could enable polymerization (e.g., via radical initiation) or Diels-Alder reactions, expanding utility in materials science.

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